molecular formula C11H16O B13989779 2-Isopropyl-4,5-dimethylphenol CAS No. 35786-94-8

2-Isopropyl-4,5-dimethylphenol

Cat. No.: B13989779
CAS No.: 35786-94-8
M. Wt: 164.24 g/mol
InChI Key: RFRYAUSWHSKOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-4,5-dimethylphenol is an organic compound with the molecular formula C11H16O. It is a type of phenol, which is a class of aromatic compounds characterized by a hydroxyl group (-OH) attached to a benzene ring. This compound is known for its antiseptic and disinfectant properties and is used in various applications, including medical and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-4,5-dimethylphenol is typically synthesized through a benzylation reaction from p-cresol. The specific procedure involves reacting p-cresol with isopropyl ammonium bromide . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens like chlorine for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while substitution reactions can produce various halogenated phenols .

Scientific Research Applications

2-Isopropyl-4,5-dimethylphenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the production of other chemical compounds.

    Biology: It is studied for its antimicrobial properties and its effects on various biological systems.

    Medicine: It is used in antiseptic formulations and as a disinfectant in medical settings.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Isopropyl-4,5-dimethylphenol involves its interaction with cellular membranes. The hydroxyl group of the phenol binds to certain proteins on the cell membrane, disrupting the membrane structure and causing the contents of the cell to leak out. This leads to the death of the cell, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

2-Isopropyl-4,5-dimethylphenol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

Properties

CAS No.

35786-94-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4,5-dimethyl-2-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)6-11(10)12/h5-7,12H,1-4H3

InChI Key

RFRYAUSWHSKOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.